2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol
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Overview
Description
2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an amino group, a benzylamino group, and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of appropriate aldehydes with guanidine derivatives, followed by nitration and subsequent amination reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The amino and benzylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: This compound has a similar pyrimidine core but with different substituents, leading to distinct biological activities.
4-Amino-2-(benzylamino)-6-methylpyrimidine: Another similar compound with variations in the substituents, affecting its chemical and biological properties.
Uniqueness
The uniqueness of 2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
840455-75-6 |
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Molecular Formula |
C13H16N6O3 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-[[4-amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C13H16N6O3/c14-11-10(19(21)22)12(18-13(17-11)15-6-7-20)16-8-9-4-2-1-3-5-9/h1-5,20H,6-8H2,(H4,14,15,16,17,18) |
InChI Key |
DRYYUHPNLBJCIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO |
solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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